6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H16ClN3O2S2 and its molecular weight is 357.87. The purity is usually 95%.
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Biological Activity
6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of thiophene and pyridine rings which are known for their diverse biological activities. Its chemical formula is C13H14N2O2S2·HCl, with a molecular weight of 318.85 g/mol. The presence of the thiophene ring is particularly significant as it is associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit a wide range of antimicrobial activities. The compound has shown promising results against various bacterial strains:
- Antibacterial Activity : Studies have demonstrated that compounds similar to this compound possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal activity against fungi like Candida albicans. In vitro studies show that related thiophene derivatives can inhibit fungal growth effectively .
Anti-inflammatory and Antitumor Properties
Thiophene-containing compounds have been linked to anti-inflammatory and antitumor activities. The compound's structure suggests potential efficacy in these areas:
- Anti-inflammatory Effects : Some derivatives have shown inhibition of inflammatory mediators, indicating that the compound may modulate inflammatory pathways .
- Antitumor Activity : Preliminary studies suggest that thiophene derivatives may act as antitumor agents by interfering with cancer cell proliferation and inducing apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiophene Ring : Essential for antimicrobial activity; modifications to this ring can enhance potency.
- Pyridine Moiety : Contributes to the interaction with biological targets such as enzymes and receptors involved in disease processes.
- Amido Group : Influences solubility and bioavailability; crucial for the compound's overall pharmacokinetic profile.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Synthesis and Evaluation : A study synthesized various thiophene derivatives and assessed their antimicrobial activities using disk diffusion methods. Results indicated that specific modifications significantly increased antibacterial efficacy against Pseudomonas aeruginosa .
- Antitumor Studies : Another research effort focused on the antitumor properties of pyridine-based compounds similar to our target compound. Results showed that these compounds could inhibit tumor cell growth in vitro .
Properties
IUPAC Name |
6-methyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2.ClH/c1-17-5-4-8-10(7-17)21-14(11(8)12(15)18)16-13(19)9-3-2-6-20-9;/h2-3,6H,4-5,7H2,1H3,(H2,15,18)(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLIZQWGLNTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.